2-((Cyclopropylmethyl)amino)-5-nitrobenzonitrile
Description
2-((Cyclopropylmethyl)amino)-5-nitrobenzonitrile is a nitrobenzonitrile derivative characterized by a benzonitrile backbone substituted with a nitro group at the 5-position and a cyclopropylmethylamino group (-NH-CH₂-cyclopropyl) at the 2-position.
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(cyclopropylmethylamino)-5-nitrobenzonitrile |
InChI |
InChI=1S/C11H11N3O2/c12-6-9-5-10(14(15)16)3-4-11(9)13-7-8-1-2-8/h3-5,8,13H,1-2,7H2 |
InChI Key |
GBWRMHZBGFQXLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclopropylmethyl)amino)-5-nitrobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Amination: The substitution of a halogen atom with a cyclopropylmethylamine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-((Cyclopropylmethyl)amino)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
2-((Cyclopropylmethyl)amino)-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-((Cyclopropylmethyl)amino)-5-nitrobenzonitrile exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Key Differences and Implications
Substituent Effects on Solubility :
- Methoxyethyl/methoxypropyl groups (e.g., ) improve aqueous solubility due to ether oxygen’s polarity .
- Cyclopropylmethyl group offers moderate solubility but greater metabolic stability due to reduced enzymatic degradation .
Biological Activity: Phenylethylamino () and methoxybenzylamino () derivatives show antimicrobial and anticancer activity, likely due to aromatic interactions with targets .
Reactivity: Hydroxypropylamino () enables hydrogen bonding and further derivatization, whereas nitro groups in all compounds facilitate electrophilic substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
